molecular formula C8H8O4 B596086 2-Hexen-4-ynedioic acid dimethyl ester CAS No. 13086-06-1

2-Hexen-4-ynedioic acid dimethyl ester

Cat. No.: B596086
CAS No.: 13086-06-1
M. Wt: 168.148
InChI Key: UNECWDPVPISMJL-UHFFFAOYSA-N
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Description

2-Hexen-4-ynedioic acid dimethyl ester is a diester derived from the dicarboxylic acid 2-hexen-4-ynedioic acid, where both carboxylic acid groups are esterified with methanol. The parent acid features a conjugated system of a double bond (at position 2) and a triple bond (at position 4), giving the compound unique electronic and structural properties. The presence of both double and triple bonds suggests high reactivity, particularly in cycloaddition or polymerization reactions.

Properties

CAS No.

13086-06-1

Molecular Formula

C8H8O4

Molecular Weight

168.148

IUPAC Name

dimethyl hex-2-en-4-ynedioate

InChI

InChI=1S/C8H8O4/c1-11-7(9)5-3-4-6-8(10)12-2/h3,5H,1-2H3

InChI Key

UNECWDPVPISMJL-UHFFFAOYSA-N

SMILES

COC(=O)C=CC#CC(=O)OC

Synonyms

2-Hexen-4-ynedioic acid dimethyl ester

Origin of Product

United States

Comparison with Similar Compounds

Hexanedioic Acid, 2-Methyl-5-Methylene-, Dimethyl Ester (C₁₀H₁₆O₄)

  • Molecular Weight : 200.23 g/mol.
  • Structure : Contains a methyl and methylene substituent on a saturated hexanedioic acid backbone.
  • Reactivity : Undergoes exothermic polymerization (ΔrH° = -26.0 kJ/mol).
  • Key Difference : Lacks unsaturated bonds, making it less reactive toward addition reactions compared to the ene-yne system in the target compound.

Nonanedioic Acid Dimethyl Ester (Azelaic Acid Dimethyl Ester)

  • Molecular Formula : C₁₁H₂₀O₄.
  • Structure : A saturated diester with a nine-carbon chain.
  • Applications : Used in polymer synthesis and as a plasticizer.
  • Key Difference : The extended saturated chain reduces rigidity and increases flexibility, contrasting with the conjugated rigidity of this compound.

2,4-Hexadienoic Acid Methyl Ester (C₇H₁₀O₂)

  • Molecular Weight : 126.15 g/mol.
  • Structure: A monoester with two conjugated double bonds.
  • Reactivity : Prone to Diels-Alder reactions due to diene functionality.
  • Key Difference: The monoester structure and absence of a triple bond limit its utility in cross-linking reactions compared to the diester with triple-bond conjugation.

4-Cyano-Benzyl-Phosphonic Acid Dimethyl Ester

  • Molecular Formula: C₁₀H₁₂NO₃P.
  • Structure: A phosphonic acid ester with a cyano substituent.
  • Applications : Intermediate in optical brighteners and specialty polymers.
  • Key Difference : Phosphonic ester groups introduce different electronic effects and hydrolytic stability compared to carboxylic esters.

Data Table: Comparative Analysis

Compound Molecular Formula Molecular Weight (g/mol) Unsaturation Key Functional Groups Reactivity/Applications
This compound C₈H₈O₄ 168.15 Double + triple bond Diester, ene-yne system High reactivity (e.g., polymerization)
Hexanedioic acid, 2-methyl-5-methylene-, dimethyl ester C₁₀H₁₆O₄ 200.23 None Diester, methyl substituent Polymerization (ΔrH° = -26.0 kJ/mol)
Nonanedioic acid dimethyl ester C₁₁H₂₀O₄ 216.27 None Saturated diester Plasticizers, lubricants
2,4-Hexadienoic acid methyl ester C₇H₁₀O₂ 126.15 Two double bonds Monoester, conjugated diene Diels-Alder reactions

Research Findings and Implications

  • Reactivity : The conjugated ene-yne system in this compound is expected to exhibit enhanced reactivity in [2+2] or [4+2] cycloadditions, similar to other unsaturated esters.
  • Thermal Stability : Compared to saturated diesters (e.g., azelaic acid dimethyl ester), the target compound may have lower thermal stability due to strain from unsaturated bonds.

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